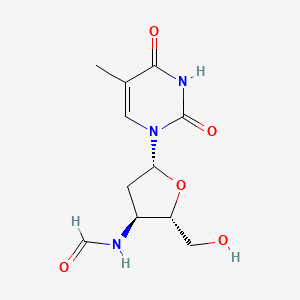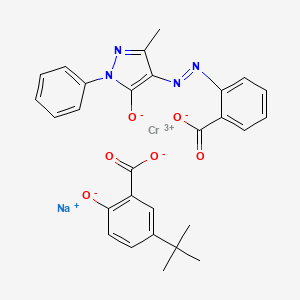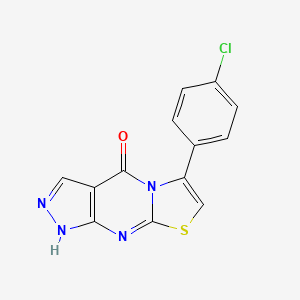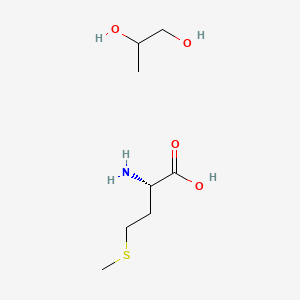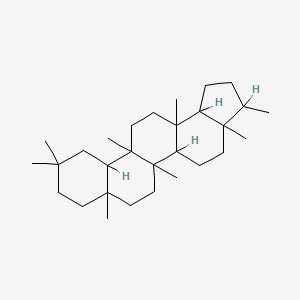
Norfriedelane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norfriedelane is a type of triterpene, specifically a nortriterpene, which is a derivative of the friedelane-type triterpenes. These compounds are known for their complex molecular structures and significant biological activities. This compound and its derivatives have been isolated from various plant species, including Salacia chinensis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Norfriedelane-type triterpenes can be synthesized through various chemical reactions involving friedelane triterpenoids. One common method involves the oxidative transformation of friedelin to yield this compound derivatives. For example, the one-pot BF₃·OEt₂-mediated oxidative transformation of friedelin can produce friedel-3-enol acetate as a major product .
Industrial Production Methods: Industrial production of this compound-type triterpenes typically involves extraction from natural sources, such as the stems of Salacia chinensis. The extraction process includes solvent extraction followed by chromatographic purification to isolate the desired compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Norfriedelane undergoes various chemical reactions, including:
Oxidation: Conversion of friedelin to this compound derivatives through oxidative processes.
Reduction: Reduction reactions can modify the functional groups on the this compound skeleton.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: BF₃·OEt₂ is commonly used for oxidative transformations.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, such as friedel-3-enol acetate .
Applications De Recherche Scientifique
Norfriedelane and its derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their radical scavenging activities and potential antioxidant properties.
Medicine: Investigated for their potential antimicrobial, anticancer, and anti-HIV activities.
Industry: Utilized in the development of new pharmaceuticals and natural product-based therapies.
Mécanisme D'action
The mechanism of action of norfriedelane involves its interaction with various molecular targets and pathways. For example, this compound derivatives have been shown to exhibit radical scavenging activity, which involves neutralizing free radicals and preventing oxidative damage . The specific molecular targets and pathways can vary depending on the derivative and its functional groups.
Comparaison Avec Des Composés Similaires
Friedelin: A closely related triterpene with similar biological activities.
Salaquinone B: A norfriedelane-type triterpene isolated from Salacia chinensis.
Salasones D and E: Friedelane-type triterpenes with similar structural features.
Uniqueness: this compound is unique due to its specific structural modifications and the resulting biological activities. Its derivatives often exhibit enhanced radical scavenging and antioxidant properties compared to other triterpenes .
Propriétés
Numéro CAS |
7506-14-1 |
|---|---|
Formule moléculaire |
C29H50 |
Poids moléculaire |
398.7 g/mol |
Nom IUPAC |
3,3a,5b,7a,10,10,11b,13a-octamethyl-2,3,4,5,5a,6,7,8,9,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene |
InChI |
InChI=1S/C29H50/c1-20-9-10-21-26(20,5)12-11-22-27(21,6)16-18-29(8)23-19-24(2,3)13-14-25(23,4)15-17-28(22,29)7/h20-23H,9-19H2,1-8H3 |
Clé InChI |
RKDQOCJIOSRKCA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


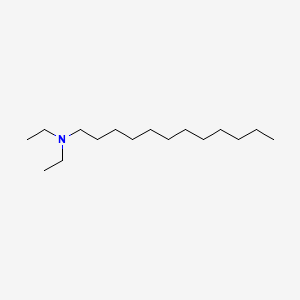

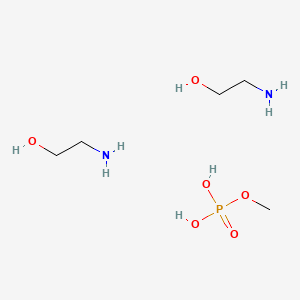
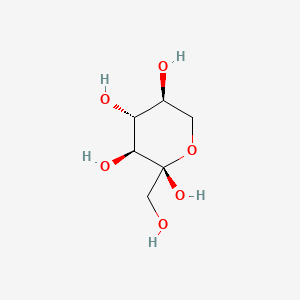
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801871.png)
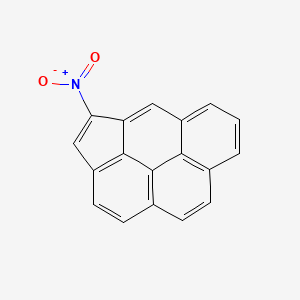
![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)
